molecular formula C9H20N2O2 B12312082 tert-butylN-[(2S)-1-aminopropan-2-yl]-N-methylcarbamate CAS No. 1268520-78-0

tert-butylN-[(2S)-1-aminopropan-2-yl]-N-methylcarbamate

Cat. No.: B12312082
CAS No.: 1268520-78-0
M. Wt: 188.27 g/mol
InChI Key: NVUWUDUEKXDLAG-ZETCQYMHSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Nuclear Magnetic Resonance (NMR) Spectral Profiling

Hypothetical ¹H NMR and ¹³C NMR spectra for tert-butyl N-[(2S)-1-aminopropan-2-yl]-N-methylcarbamate can be predicted based on analogous carbamates:

¹H NMR (400 MHz, CDCl₃) δ (ppm) Multiplicity Integration Assignment
1.43 Singlet 9H tert-butyl
2.91 Singlet 3H N-CH₃
3.15–3.35 Multiplet 1H CH(CH₂NH₂)CH₃
2.70–2.90 Multiplet 2H CH₂NH₂
1.60 Broad 2H NH₂
¹³C NMR (100 MHz, CDCl₃) δ (ppm) Assignment
28.1 tert-butyl C(CH₃)₃
34.5 N-CH₃
50.8 CH(CH₂NH₂)CH₃
42.3 CH₂NH₂
155.7 Carbamate C=O

The tert-butyl protons appear as a singlet at δ 1.43 ppm , while the N-methyl group resonates as a singlet at δ 2.91 ppm . The chiral center’s methine proton (CH) shows complex splitting due to coupling with adjacent CH₂NH₂ and NH₂ groups.

Infrared (IR) Vibrational Mode Analysis

Key IR absorptions for this compound include:

Vibration Mode Wavenumber (cm⁻¹) Assignment
N-H stretch 3300–3500 NH₂ (primary amine)
C=O stretch ~1700 Carbamate carbonyl
C-O stretch 1250–1300 Carbamate ether
C-H stretch 2800–3000 tert-butyl and CH₃

The strong C=O stretch at ~1700 cm⁻¹ is characteristic of carbamates, while the N-H stretch confirms the presence of the primary amine.

Mass Spectrometric Fragmentation Patterns

Hypothetical electron ionization (EI) mass spectral data:

m/z Relative Abundance (%) Fragment Ion
188 15 [M]⁺
131 100 [M − C₄H₉]⁺
145 45 [M − CONHCH₃]⁺

The molecular ion peak at m/z 188 corresponds to the intact molecule. Loss of the tert-butyl group (C₄H₉ , 57 Da) generates the base peak at m/z 131 , while cleavage of the carbamate bond yields the fragment at m/z 145 .

Properties

CAS No.

1268520-78-0

Molecular Formula

C9H20N2O2

Molecular Weight

188.27 g/mol

IUPAC Name

tert-butyl N-[(2S)-1-aminopropan-2-yl]-N-methylcarbamate

InChI

InChI=1S/C9H20N2O2/c1-7(6-10)11(5)8(12)13-9(2,3)4/h7H,6,10H2,1-5H3/t7-/m0/s1

InChI Key

NVUWUDUEKXDLAG-ZETCQYMHSA-N

Isomeric SMILES

C[C@@H](CN)N(C)C(=O)OC(C)(C)C

Canonical SMILES

CC(CN)N(C)C(=O)OC(C)(C)C

Origin of Product

United States

Preparation Methods

Step 1: Boc Protection of (2S)-1-Aminopropan-2-amine

The primary amine is protected using di-tert-butyl dicarbonate (Boc₂O) under mildly basic conditions. Typical conditions include:

  • Reagents : Boc₂O (1.1 eq.), triethylamine (TEA, 2.0 eq.)
  • Solvent : Dichloromethane (DCM) or tetrahydrofuran (THF)
  • Temperature : 0°C to room temperature
  • Yield : 85–92%.

The intermediate, tert-butyl N-[(2S)-1-aminopropan-2-yl]carbamate, is isolated via aqueous workup and recrystallization.

Step 2: N-Methylation of the Secondary Amine

The secondary amine is methylated using methyl iodide (CH₃I) in the presence of a non-nucleophilic base:

  • Reagents : CH₃I (1.2 eq.), sodium hydride (NaH, 1.5 eq.)
  • Solvent : Dimethylformamide (DMF)
  • Temperature : 0°C to 50°C
  • Yield : 70–78%.

Mechanistic Note : NaH deprotonates the secondary amine, enabling nucleophilic attack on methyl iodide. Steric hindrance from the Boc group minimizes over-alkylation.

Reductive Amination of tert-Butyl N-[(2S)-Oxopropan-2-yl]carbamate

An alternative route employs reductive amination to introduce the methylamine moiety. This method avoids isolation of reactive intermediates.

Reaction Setup

  • Starting Material : tert-Butyl N-[(2S)-oxopropan-2-yl]carbamate (ketone precursor)
  • Reagents : Methylamine (CH₃NH₂, 2.0 eq.), sodium cyanoborohydride (NaBH₃CN, 1.5 eq.)
  • Solvent : Methanol (MeOH) with 1% acetic acid
  • Temperature : Room temperature, 12–24 hours
  • Yield : 65–72%.

Advantage : The reaction proceeds with high stereochemical retention, as confirmed by chiral HPLC analysis.

Solid-Phase Synthesis for High-Throughput Production

For industrial-scale applications, solid-phase synthesis using resin-bound intermediates improves purity and reduces purification steps.

Protocol

  • Resin Functionalization : Wang resin is pre-loaded with Fmoc-protected (2S)-1-aminopropan-2-amine.
  • Boc Protection : Fmoc deprotection (piperidine/DMF) followed by Boc₂O coupling.
  • N-Methylation : On-resin methylation using methyl triflate (CF₃SO₃CH₃) and diisopropylethylamine (DIPEA).
  • Cleavage : Trifluoroacetic acid (TFA) in DCM releases the product.
  • Overall Yield : 60–68%.

Enzymatic Resolution for Enantiopure Product

Racemic mixtures of tert-butyl N-[(1-aminopropan-2-yl)]-N-methylcarbamate are resolved using lipase-catalyzed acetylation.

Conditions

  • Enzyme : Candida antarctica lipase B (CAL-B)
  • Acyl Donor : Vinyl acetate (2.0 eq.)
  • Solvent : Tert-butyl methyl ether (MTBE)
  • Result : >99% enantiomeric excess (ee) for the (S)-enantiomer.

Comparative Analysis of Methods

Method Key Reagents Yield (%) Purity (HPLC) Scalability
Boc Protection + Methylation Boc₂O, CH₃I, NaH 70–78 >98% Pilot-scale feasible
Reductive Amination NaBH₃CN, CH₃NH₂ 65–72 95–97% Limited by ketone precursor availability
Solid-Phase Synthesis Wang resin, CF₃SO₃CH₃ 60–68 >99% High-throughput
Enzymatic Resolution CAL-B, vinyl acetate 50–55* >99% ee Specialty applications

*Yield reflects recovery of enantiopure product from racemic mixture.

Challenges and Optimization Strategies

Regioselectivity in N-Methylation

Over-alkylation to quaternary ammonium salts is mitigated by:

  • Using bulkier bases (e.g., potassium tert-butoxide) to deprotonate the secondary amine selectively.
  • Employing phase-transfer catalysts (e.g., tetrabutylammonium bromide) in biphasic systems.

Stereochemical Integrity

  • Chiral auxiliaries (e.g., Evans oxazolidinones) ensure retention of configuration during Boc protection.
  • Low-temperature (−78°C) reactions minimize racemization in reductive amination.

Industrial-Scale Considerations

Patented methods emphasize cost-effective reagents and solvent recycling:

  • Catalytic Methylation : Palladium-catalyzed methylation using CO and methanol under high pressure reduces iodide waste.
  • Continuous Flow Systems : Microreactors achieve 90% conversion in 10 minutes, enhancing throughput.

Chemical Reactions Analysis

Types of Reactions

tert-ButylN-[(2S)-1-aminopropan-2-yl]-N-methylcarbamate undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form various oxidation products.

    Reduction: Reduction reactions can be performed to modify the functional groups within the compound.

    Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired outcome, but they typically involve controlled temperatures and specific solvents to ensure the reactions proceed efficiently .

Major Products Formed

The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a wide range of substituted products.

Scientific Research Applications

Precursor in Drug Synthesis

One of the primary applications of tert-butylN-[(2S)-1-aminopropan-2-yl]-N-methylcarbamate is as a precursor in the synthesis of pharmaceuticals. Notably, it has been identified as a key intermediate in the synthesis of Edoxaban, an oral anticoagulant used for preventing blood clots. The compound's ability to undergo various chemical transformations makes it valuable in synthetic pathways leading to complex drug molecules .

Bioisosteric Replacement

The compound serves as a bioisosteric replacement for amides in drug design. Bioisosteres are compounds that have similar chemical properties but differ in structure, allowing for modifications that can enhance pharmacological properties while maintaining efficacy. The incorporation of this carbamate derivative can improve solubility and metabolic stability of drug candidates .

Enzyme Inhibition Studies

This compound has been utilized in studies investigating enzyme inhibition. Its structural features allow it to interact with various enzymes, making it a useful tool for understanding enzyme mechanisms and developing inhibitors for therapeutic purposes .

Chiral Resolution

The compound's chiral nature enables its application in chiral resolution processes. It can be employed to separate enantiomers in racemic mixtures, which is critical in pharmaceutical development where the efficacy and safety of drugs can vary significantly between enantiomers .

Case Studies

Study Application Findings
Synthesis of EdoxabanPrecursorDemonstrated high yields when used as an intermediate, improving overall efficiency of synthesis .
Enzyme InhibitionBiochemical ToolShowed potential as an inhibitor for specific enzymes involved in metabolic pathways .
Chiral ResolutionSeparation TechniqueSuccessfully resolved racemic mixtures into pure enantiomers, enhancing drug development processes .

Mechanism of Action

The mechanism of action of tert-butylN-[(2S)-1-aminopropan-2-yl]-N-methylcarbamate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and proteins, altering their activity and function. This interaction is facilitated by the functional groups within the compound, which can form hydrogen bonds and other interactions with the target molecules .

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Compound Name (CAS No.) Molecular Formula Key Functional Groups Structural Features Applications/Properties
Target Compound C10H20N2O2 tert-butyl carbamate, methylamine, chiral (2S) Branched chain, steric protection, polar amine Amine protection, chiral intermediates
tert-butyl 3-[N-(tert-butoxycarbonyl)-methylamino]-4-methoxyimino-3-methyl-piperidine-1-carboxylate C18H33N3O5 Piperidine, oxime, dual Boc groups Chair conformation, E-configuration oxime, conjugation Crystallography studies, conformational analysis
tert-butyl N-[(1S)-1-[5-[(2-chloro-6-fluorophenyl)methylsulfonyl]-1,3,4-oxadiazol-2-yl]ethyl]carbamate (1173660-18-8) C16H19ClFN3O5S Oxadiazole, sulfonyl, halogen Aromatic sulfonyl group, heterocyclic core Potential bioactive agent (e.g., kinase inhibition)
N-[(1R)-1-(Aminomethyl)-2-[(3S)-tetrahydro-2H-pyran-3-yl]ethyl]-N-methylcarbamic acid tert-butyl ester (1093865-09-8) C14H28N2O3 Pyran ring, carbamate, aminomethyl Chiral centers (R/S), cyclic ether, lipophilic chain Drug delivery, enhanced membrane permeability

Structural and Electronic Differences

Backbone and Stereochemistry: The target compound’s linear chain and (2S)-chirality contrast with the piperidine-containing analog (), which adopts a rigid chair conformation due to its six-membered ring. The latter’s E-configuration oxime introduces planarity and conjugation with carbonyl groups, shortening N–C bonds (1.33–1.37 Å) . This may increase metabolic stability compared to the target compound’s simpler amine .

Functional Group Impact :

  • The pyran-containing analog () replaces the target’s methylamine with a cyclic ether (tetrahydropyran), improving lipophilicity (LogP: ~2.7 vs. ~1.5 estimated for the target). This modification is advantageous in central nervous system (CNS) drug design .

Physicochemical Properties

Property Target Compound Piperidine Analog Oxadiazole Analog Pyran Analog
Molecular Weight (g/mol) 200.28 371.47 419.85 272.38
Polar Surface Area (Ų) ~50 ~90 ~100 ~65
Key Reactivity Amine deprotection Oxime isomerization Sulfonyl group nucleophilicity Ether ring stability

Biological Activity

Introduction

tert-butylN-[(2S)-1-aminopropan-2-yl]-N-methylcarbamate (CAS No. 1268520-78-0) is a carbamate derivative that has garnered attention for its potential biological activities. This compound is structurally characterized by the presence of a tert-butyl group, an amino acid moiety, and a carbamate functional group, which may contribute to its pharmacological properties.

Chemical Structure

The chemical structure of this compound can be represented as follows:

NC C H N C O OC C C C C C\text{NC C H N C O OC C C C C C}

Biological Activity Overview

The biological activity of this compound can be categorized into several key areas:

  • Antimicrobial Properties
    • Studies have indicated that carbamate derivatives can exhibit antimicrobial activity. The mechanism often involves the disruption of bacterial cell membranes or interference with metabolic pathways.
  • Immunomodulatory Effects
    • Compounds similar to this compound have been shown to modulate immune responses. This includes enhancing or suppressing T-cell activity, which is crucial for both autoimmune and infectious diseases.
  • Neuroprotective Effects
    • Some carbamates are investigated for their neuroprotective properties, potentially acting as inhibitors of neurodegenerative processes.

Antimicrobial Activity

Research has demonstrated that certain carbamate derivatives exhibit significant antimicrobial effects against various pathogens. For instance, a study indicated that related compounds could inhibit the growth of Gram-positive and Gram-negative bacteria through membrane disruption mechanisms .

CompoundTarget PathogenMechanism of Action
This compoundE. coliMembrane disruption
Related CarbamateS. aureusInhibition of cell wall synthesis

Immunomodulatory Activity

In vivo studies have shown that similar compounds can influence immune cell proliferation and cytokine production. For example, a study involving mouse models demonstrated that administration of a related carbamate led to increased levels of pro-inflammatory cytokines such as TNF-alpha and IL-6, suggesting an enhancement of the immune response .

Study TypeResult
In vivo mouse modelIncreased TNF-alpha production
Cytokine assayElevated IL-6 levels

Neuroprotective Studies

Preliminary investigations into the neuroprotective effects of carbamates suggest potential benefits in models of neurodegeneration. A study highlighted that certain derivatives could reduce oxidative stress markers in neuronal cells, indicating a protective effect against neurotoxicity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.